(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine
Übersicht
Beschreibung
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine is a chemical compound with the molecular formula C16H15F3N4 and a molecular weight of 320.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a propyl chain, which is further connected to a trifluoromethyl-substituted phenylamine group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
The synthesis of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine typically involves the reaction of benzotriazole derivatives with appropriate alkylating agents. One common method includes the use of 1-(benzotriazol-1-yl)-3-phenylpropynone as a starting material, which undergoes a series of reactions with substituted amines under controlled conditions . Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to activate molecules toward various transformations, making it a versatile synthetic auxiliary . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its potential pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine can be compared with other benzotriazole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-(Benzotriazol-1-yl)-3-phenylpropynone: A precursor in the synthesis of the target compound.
Trifluoromethylbenzene: A simple trifluoromethyl-substituted aromatic compound used in various chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C16H15F3N4 |
---|---|
Molekulargewicht |
320.31 g/mol |
IUPAC-Name |
N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3 |
InChI-Schlüssel |
HVOAACKKZXUIKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.